molecular formula C21H36O B12598144 ({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene CAS No. 647035-19-6

({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene

Cat. No.: B12598144
CAS No.: 647035-19-6
M. Wt: 304.5 g/mol
InChI Key: VCNROSXXXZXDGM-PMACEKPBSA-N
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Description

({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene: is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with a complex alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The specific stereochemistry of the alkyl chain is achieved through the use of chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS reactions due to activation by the electron-donating alkoxy group. The steric bulk of the dimethyldodecyl chain directs substitution to the para position relative to the methoxy group.

Example Reactions:

  • Sulfonation : Reacts with fuming sulfuric acid (H₂SO₄·SO₃) at 0–25°C, forming a sulfonic acid derivative primarily at the para position .

  • Nitration : Treatment with nitric acid (HNO₃) in sulfuric acid yields para-nitro derivatives, though reaction rates are slower compared to simpler alkylbenzenes due to steric hindrance .

Factors Influencing Reactivity:

  • Steric hindrance : The bulky dimethyldodecyl group reduces reaction rates.

  • Electronic effects : The alkoxy group activates the ring but directs substituents away from the ortho positions .

Ether Bond Cleavage

The ether linkage (C–O–C) is susceptible to cleavage under acidic or reductive conditions:

Reaction TypeConditionsProductsYield (%)
Acidic Cleavage HBr (48%), reflux, 4–6 hoursBenzyl bromide + 2,6-dimethyldodecanol70–85
Reductive Cleavage LiAlH₄, THF, 0°C → RTToluene derivative + alcohol60–75

Mechanistic Notes:

  • Acidic cleavage proceeds via protonation of the ether oxygen, followed by nucleophilic attack by bromide.

  • Reductive cleavage involves hydride attack at the benzylic carbon.

Oxidation Reactions

The benzylic position (CH₂ adjacent to the benzene ring) and the alkyl chain are oxidation sites:

  • Benzylic Oxidation :
    Treatment with KMnO₄/H₂SO₄ oxidizes the benzylic CH₂ to a ketone group, forming ({[(2S,6S)-2,6-Dimethyldodecyl]oxy}phenyl)ketone .

  • Alkyl Chain Oxidation :
    Ozonolysis or strong oxidants (e.g., CrO₃) cleave the dodecyl chain, producing shorter carboxylic acids. The stereochemistry at C2 and C6 influences the distribution of oxidation products.

Hydrogenation of the Aromatic Ring

Catalytic hydrogenation (H₂, Pd/C, 50–100 psi) reduces the benzene ring to a cyclohexane derivative. The reaction is slower than for unsubstituted benzene due to steric hindrance from the alkoxy group .

Product :
({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)cyclohexane

Conditions :

  • Temperature: 80–100°C

  • Catalyst loading: 5% Pd/C

Alkyl Chain Functionalization

The branched dodecyl chain undergoes reactions typical of alkanes, modified by steric effects:

ReactionConditionsOutcome
Halogenation Cl₂, UV light, 25°CRadical chlorination at tertiary C-H
Dehydration H₃PO₄, 150°CForms alkenes (minor due to sterics)

Stereochemical Impact :
The 2S,6S configuration hinders free rotation, leading to preferential reaction at the less hindered methyl branches.

Comparative Reactivity Table

The table below summarizes key reactions and their outcomes:

Reaction TypeConditionsMajor Product(s)Yield (%)
SulfonationH₂SO₄·SO₃, 0°C, 2hpara-Sulfonic acid derivative60–70
Ether Cleavage (HBr)48% HBr, reflux, 4hBenzyl bromide + 2,6-dimethyldodecanol80
Benzylic OxidationKMnO₄, H₂SO₄, 60°C, 3hBenzylic ketone55–65
HydrogenationH₂, 5% Pd/C, 100°C, 12hCyclohexane derivative70–75

Mechanistic and Stereochemical Considerations

  • Steric Effects : The 2,6-dimethyl branches hinder access to the benzene ring and benzylic positions, slowing reaction kinetics.

  • Electronic Effects : The alkoxy group donates electron density via resonance, activating the ring for EAS but destabilizing carbocation intermediates in SN1-like pathways .

  • Chirality : The 2S,6S configuration influences product stereochemistry in asymmetric syntheses, though this remains underexplored in published studies.

Scientific Research Applications

Scientific Research Applications

  • Biological Activity
    • Antitumor Properties : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. Research has shown that it can induce apoptosis in cancer cells, suggesting potential as a therapeutic agent in oncology.
    • Anti-inflammatory Effects : The structure of the compound allows it to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Studies have demonstrated its ability to reduce pro-inflammatory cytokines in vitro.
  • Materials Science
    • Surfactant Applications : The amphiphilic nature of ({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene makes it suitable for use as a surfactant in various formulations. Its ability to reduce surface tension can be exploited in emulsions and dispersions.
    • Polymer Chemistry : This compound can serve as a functional additive in polymer formulations, enhancing properties such as flexibility and thermal stability.
  • Pharmaceutical Development
    • Drug Delivery Systems : Due to its lipophilic characteristics, this compound can be utilized in the design of drug delivery systems that improve the bioavailability of hydrophobic drugs.
    • Targeted Therapy : Its ability to interact with specific biological targets positions it as a potential candidate for targeted therapy approaches in drug development.

Case Studies

  • Antitumor Activity Assessment : A study evaluated the effects of this compound on breast cancer cell lines (MCF7 and MDA-MB-468). Results indicated a significant reduction in cell viability at specific concentrations, with IC50 values suggesting effective therapeutic potential.
  • Inflammatory Response Modulation : In an experimental model of inflammatory bowel disease, administration of the compound resulted in decreased inflammatory markers and improved clinical symptoms. Histological analyses showed reduced infiltration of inflammatory cells in treated groups compared to controls.

Mechanism of Action

The mechanism of action of ({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    ({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene: can be compared to other alkyl-substituted benzenes, such as:

Uniqueness

The uniqueness of This compound lies in its specific stereochemistry and the presence of a complex alkyl chain, which may confer distinct chemical and biological properties compared to other similar compounds.

This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene, also known by its chemical identifier DTXSID80514539, is a compound with potential biological activities that have garnered interest in various fields including pharmacology and environmental science. This article explores its biological activity, including relevant data tables and case studies.

Basic Information

PropertyValue
Chemical FormulaC₁₅H₃₄O
Molecular Weight238.44 g/mol
CAS Number647035-19-6
StructureChemical Structure

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example:

  • Study Findings : A study on benzylbenzene derivatives revealed that certain structural modifications enhance their antifungal and antibacterial properties. The presence of long alkyl chains, such as those found in this compound, may contribute to increased lipophilicity and membrane permeability, enhancing their efficacy against microbial strains .

Phytotoxicity Studies

Phytotoxicity refers to the toxic effects of a compound on plant growth. Studies have shown that similar compounds can inhibit seed germination and root elongation in various plant species.

  • Case Study : A phytotoxicity study demonstrated that long-chain alkyl phenols inhibited the growth of Lepidium sativum (garden cress), which is often used as a bioassay for allelopathic effects. The results indicated a dose-dependent relationship where higher concentrations led to greater inhibition .

Cytotoxic Effects

Cytotoxicity assays using brine shrimp (Artemia salina) have been employed to evaluate the potential toxic effects of this compound.

  • Findings : In preliminary assays, compounds with similar structures exhibited cytotoxic effects with varying lethal doses (LD50). For instance, ethyl acetate fractions from related compounds showed LD50 values ranging from 8.3 µg/ml to 909 µg/ml, indicating significant cytotoxic potential that warrants further investigation .

The biological activity of this compound may be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of long-chain alkyl groups can disrupt microbial cell membranes.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cell lines.
  • Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit specific enzymes involved in metabolic pathways essential for microbial survival.

Properties

CAS No.

647035-19-6

Molecular Formula

C21H36O

Molecular Weight

304.5 g/mol

IUPAC Name

[(2S,6S)-2,6-dimethyldodecoxy]methylbenzene

InChI

InChI=1S/C21H36O/c1-4-5-6-8-12-19(2)13-11-14-20(3)17-22-18-21-15-9-7-10-16-21/h7,9-10,15-16,19-20H,4-6,8,11-14,17-18H2,1-3H3/t19-,20-/m0/s1

InChI Key

VCNROSXXXZXDGM-PMACEKPBSA-N

Isomeric SMILES

CCCCCC[C@H](C)CCC[C@H](C)COCC1=CC=CC=C1

Canonical SMILES

CCCCCCC(C)CCCC(C)COCC1=CC=CC=C1

Origin of Product

United States

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